2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiazepane ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and thiazepane intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organolithium compounds, halogenated solvents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, organolithium compounds, and transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylisoxazol-4-yl)thiophen-2-ylboronic acid
- 2-[5-(3,5-Dimethylisoxazol-4-yl)thiophen-2-yl]pyridine
Uniqueness
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is unique due to its combination of an isoxazole ring, a thiazepane ring, and a thiophene ring. This structural complexity provides it with distinct chemical and biological properties that are not commonly found in similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-11-13(12(2)20-17-11)10-16(19)18-6-5-15(22-9-7-18)14-4-3-8-21-14/h3-4,8,15H,5-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAMYZHPUQRVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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